molecular formula C16H16N2O B1594679 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- CAS No. 41543-92-4

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-

Cat. No. B1594679
M. Wt: 252.31 g/mol
InChI Key: GFSJJVJWCAMZEV-UHFFFAOYSA-N
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Patent
US04286105

Procedure details

4.85 Grams (0.018 moles) N-(4-anilinophenyl)-2-hydroxyisobutyramide from Example 3 was dissolved in 43.6 grams concentrated sulfuric acid at room temperature in a large test tube. The test tube was then placed in a boiling water bath for 18 minutes before being rapidly cooled in a stream of cold water. This reaction solution was then added dropwise to 800 milliliters of stirred cold water over a 45 minute period. The light green product was filtered off, washed with water and dried in the air to give 3.66 grams N-(4-anilinophenyl)methacrylamide (81% yield). Analysis showed a purity of 92.1%.
Name
N-(4-anilinophenyl)-2-hydroxyisobutyramide
Quantity
0.018 mol
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:20])[C:16](O)([CH3:18])[CH3:17])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O>S(=O)(=O)(O)O>[NH:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:14][C:15](=[O:20])[C:16]([CH3:18])=[CH2:17])=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(4-anilinophenyl)-2-hydroxyisobutyramide
Quantity
0.018 mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C(C)(C)O)=O
Name
Quantity
43.6 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The light green product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
18 min
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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